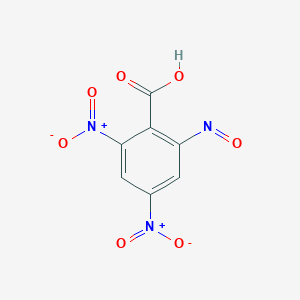
2,4-Dinitro-6-nitrosobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitro-6-nitrosobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of two nitro groups (NO₂) and one nitroso group (NO) attached to a benzene ring with a carboxylic acid group (COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-nitrosobenzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by controlling the reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitro-6-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form additional nitro groups.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed
Oxidation: Formation of additional nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Substitution: Formation of various substituted nitrobenzoic acids
Scientific Research Applications
2,4-Dinitro-6-nitrosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in spectrophotometric analyses.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of herbicides and pesticides, particularly dinitroaniline derivatives.
Mechanism of Action
The mechanism of action of 2,4-Dinitro-6-nitrosobenzoic acid involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrobenzoic acid
- 2,6-Dinitrobenzoic acid
- 2,4,6-Trinitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
2,4-Dinitro-6-nitrosobenzoic acid is unique due to the presence of both nitro and nitroso groups on the same benzene ring.
Properties
CAS No. |
63820-48-4 |
|---|---|
Molecular Formula |
C7H3N3O7 |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2,4-dinitro-6-nitrosobenzoic acid |
InChI |
InChI=1S/C7H3N3O7/c11-7(12)6-4(8-13)1-3(9(14)15)2-5(6)10(16)17/h1-2H,(H,11,12) |
InChI Key |
XAHVFIKITOEXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N=O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



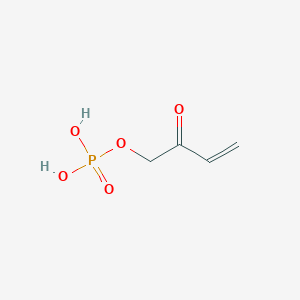

![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
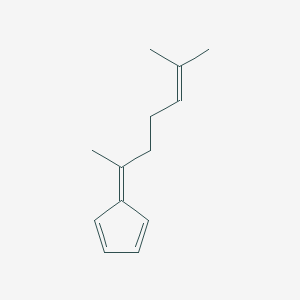
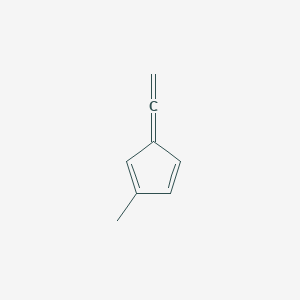
![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)

![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)

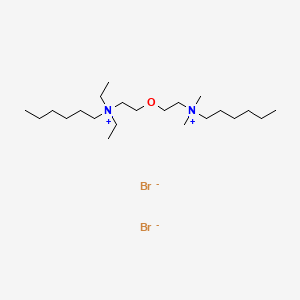
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)


